molecular formula C37H49N3O12S B1680786 Satavaptan fumarate CAS No. 185913-79-5

Satavaptan fumarate

Cat. No.: B1680786
CAS No.: 185913-79-5
M. Wt: 759.9 g/mol
InChI Key: FVYUFJMPTILYEX-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Satavaptan fumarate involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable reagent to form the core structure.

    Functionalization: The core structure is then functionalized through various chemical reactions, such as halogenation, nitration, and reduction.

    Final assembly: The final product is obtained by coupling the functionalized core structure with other molecular fragments under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Batch processing: Large quantities of starting materials are reacted in batch reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.

    Quality control: The final product undergoes rigorous quality control to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Satavaptan fumarate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of this compound.

Scientific Research Applications

    Chemistry: Satavaptan fumarate is used as a model compound in studies of receptor-ligand interactions and drug design.

    Biology: It is used to study the role of vasopressin receptors in water reabsorption and fluid balance.

    Medicine: this compound has been investigated for its potential to treat conditions related to water imbalance, such as hyponatraemia.

    Industry: this compound’s synthesis and production methods are of interest in the pharmaceutical industry for the development of similar compounds.

Mechanism of Action

Satavaptan fumarate exerts its effects by antagonizing the vasopressin V2 receptor. This receptor is involved in the regulation of water reabsorption in the kidneys. By blocking this receptor, this compound reduces water reabsorption, leading to an increase in urine output and a decrease in fluid retention .

Comparison with Similar Compounds

Satavaptan fumarate is unique in its specific antagonism of the vasopressin V2 receptor. Similar compounds include:

    Tolvaptan: Another vasopressin V2 receptor antagonist used to treat hyponatraemia.

    Conivaptan: A dual vasopressin V1A and V2 receptor antagonist used for similar indications.

    Lixivaptan: A selective vasopressin V2 receptor antagonist with similar applications.

This compound stands out due to its specific receptor selectivity and its potential for fewer side effects compared to other compounds .

Properties

CAS No.

185913-79-5

Molecular Formula

C37H49N3O12S

Molecular Weight

759.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide

InChI

InChI=1S/C33H45N3O8S.C4H4O4/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4;5-3(6)1-2-4(7)8/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FVYUFJMPTILYEX-WLHGVMLRSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer
1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate
satavaptan
SR 121463A
SR-121463
SR-121463B
SR121463B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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